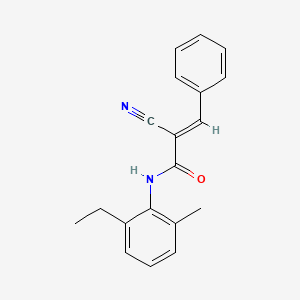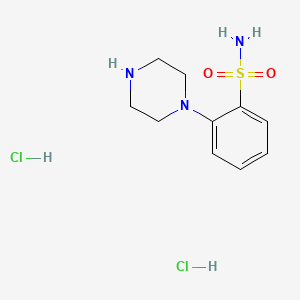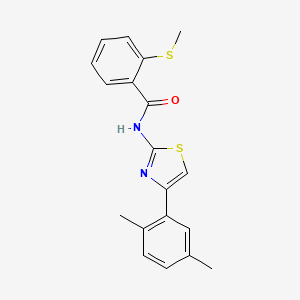![molecular formula C20H15N3O2 B2560609 N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide CAS No. 899745-46-1](/img/structure/B2560609.png)
N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide, also known as P7C3, is a small molecule with neuroprotective properties. It was discovered in 2010 by a team of researchers at the University of Texas Southwestern Medical Center. Since then, P7C3 has been the subject of extensive scientific research due to its potential therapeutic applications in the treatment of neurodegenerative diseases.
Aplicaciones Científicas De Investigación
Anticancer Agents
Phthalazinone derivatives, such as the compound , have been studied for their potential as anticancer agents . In particular, compounds displaying a dithiocarbamate moiety have shown promising results against multifactorial diseases, including cancer . The antiproliferative effects of these compounds were explored against three human cancer cell lines (A2780, NCI-H460, and MCF-7), revealing significant differences in activity and selectivity depending on the dithiocarbamate moiety location .
Drug Design Strategy
The compound is a result of molecular hybridization, a drug design strategy that has provided promising results against multifactorial diseases . The proposed compounds were successfully synthesized via the corresponding aminoalkyl phthalazinone derivatives and using a one-pot reaction with carbon disulfide, anhydrous H3PO4, and different benzyl or propargyl bromides .
Antiproliferative Activity
The compound has shown significant antiproliferative activity. Particularly, the analogues containing a benzyl, 4-methylbenzyl, or 4-chlorobenzyl group linked to the sulfur atom were the most potent compounds against lung cancer cell line, with IC50 values below 10 µM and close to that of cisplatin (IC50 = 5.54 ± 0.23 µM), the reference drug .
Drug-likeness and Toxicity Prediction
The drug-likeness and toxicity properties of the novel phthalazinone-dithiocarbamate hybrids were predicted using Swiss-ADME and ProTox web servers, respectively . This helps in understanding the potential of these compounds as drugs.
Synthesis of New Derivatives
The compound can be used as a building block in the synthesis of new oxadiazol-phthalazinone derivatives with anti-proliferative activity . These derivatives have shown significant and selective anti-proliferative activity against liver and breast cancer cell lines without harming normal fibroblasts .
Enzyme Inhibition
The compound and its derivatives have shown potential in inhibiting both MAPK and Topo II . This makes these derivatives potential candidates for further anticancer and antitumor studies .
Propiedades
IUPAC Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2/c24-19(16-11-5-7-13-6-1-2-8-14(13)16)21-12-18-15-9-3-4-10-17(15)20(25)23-22-18/h1-11H,12H2,(H,21,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKTNQPXVQDJZID-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=NNC(=O)C4=CC=CC=C43 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(4-oxo-3H-phthalazin-1-yl)methyl]naphthalene-1-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-(1,1-dioxidotetrahydrothiophen-3-yl)-6-(4-methoxyphenyl)-3-methyl-N-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide](/img/structure/B2560526.png)
![N-(2-(dimethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)-3-(methylsulfonyl)benzamide hydrochloride](/img/structure/B2560527.png)

![2-Methyl-2,7-diazaspiro[4.5]decan-3-one hydrochloride](/img/structure/B2560530.png)


![4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine](/img/structure/B2560538.png)






![3-{4-[(4-fluorophenyl)methyl]-5-oxo-4H,5H-[1,2,4]triazolo[4,3-a]quinazolin-1-yl}-N-[(2-methoxyphenyl)methyl]propanamide](/img/structure/B2560548.png)